![molecular formula C5H5Cl2N5O4S B14586345 {[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid CAS No. 61326-67-8](/img/structure/B14586345.png)
{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazine ring substituted with dichloro groups and a sulfamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups on the triazine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Hydrolysis: The carbamoyl and sulfamic acid groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazine derivatives, while hydrolysis can produce corresponding amines and sulfamic acid derivatives.
Scientific Research Applications
{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazine: Shares the triazine core but lacks the carbamoyl and sulfamic acid groups.
Sulfamic Acid: Contains the sulfamic acid moiety but lacks the triazine ring.
Carbamoyl Chloride Derivatives: Similar in having the carbamoyl group but differ in the rest of the structure.
Uniqueness
{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid is unique due to its combination of a triazine ring with dichloro substituents and a sulfamic acid group. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
Properties
CAS No. |
61326-67-8 |
|---|---|
Molecular Formula |
C5H5Cl2N5O4S |
Molecular Weight |
302.10 g/mol |
IUPAC Name |
(4,6-dichloro-1,3,5-triazin-2-yl)methylcarbamoylsulfamic acid |
InChI |
InChI=1S/C5H5Cl2N5O4S/c6-3-9-2(10-4(7)11-3)1-8-5(13)12-17(14,15)16/h1H2,(H2,8,12,13)(H,14,15,16) |
InChI Key |
RBFRORUBQCUVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=NC(=N1)Cl)Cl)NC(=O)NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


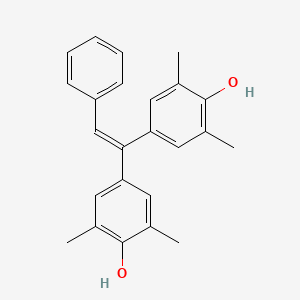


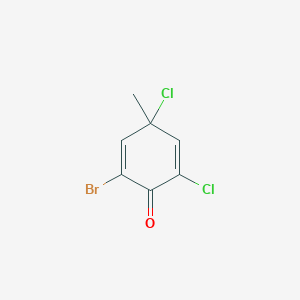
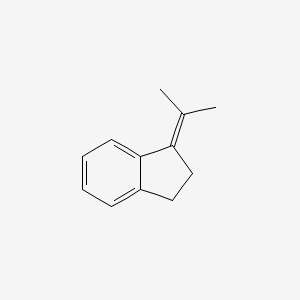
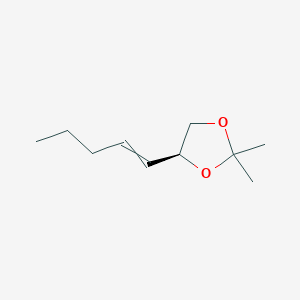
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
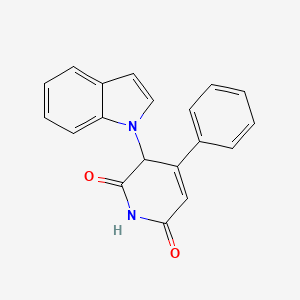
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
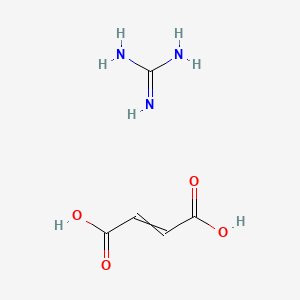

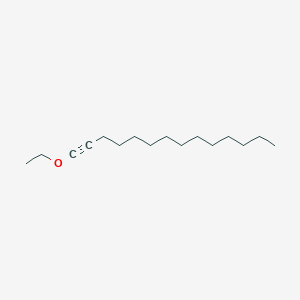
![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)

